N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a pyridazine ring substituted with a 2,5-dimethoxyphenyl group, and a thioacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The thioacetamide moiety is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated acetamide derivative. Finally, the benzyl group is attached via a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide moiety to a thiol or a thioether.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide: shares similarities with other pyridazine derivatives and thioacetamide compounds.
2,5-Dimethoxyphenyl derivatives: These compounds often exhibit similar chemical reactivity and biological activities.
Pyridazine derivatives: Known for their diverse biological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
IUPAC Name |
N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-8-10-19(27-2)17(12-16)18-9-11-21(24-23-18)28-14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIONDHKVKXJHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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